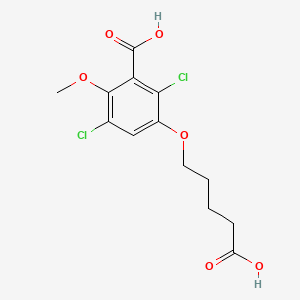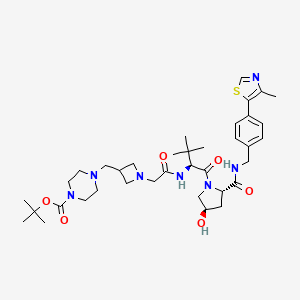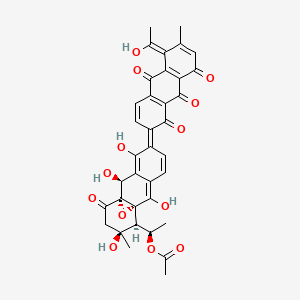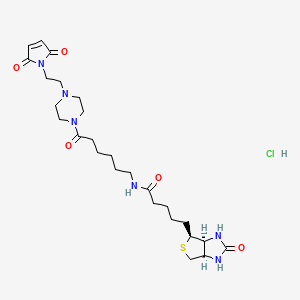
Acetamide, N-((3-endo)-8-((4-(thiazolo(4,5-b)pyridin-2-yloxy)phenyl)methyl)-8-azabicyclo(3.2.1)oct-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JNJ-40929837 is a selective, orally active inhibitor of leukotriene A4 hydrolase (LTA4H). This compound effectively inhibits aminopeptidase activity, leading to the accumulation of Pro-Gly-Pro in serum.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JNJ-40929837 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production methods for JNJ-40929837 are not widely available in the public domain. Typically, such methods would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
JNJ-40929837 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the nature of the starting materials .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
JNJ-40929837 exerts its effects by inhibiting leukotriene A4 hydrolase, an enzyme involved in the biosynthesis of leukotriene B4, a potent inflammatory mediator. By inhibiting this enzyme, JNJ-40929837 reduces the production of leukotriene B4, thereby modulating inflammatory responses. The molecular targets and pathways involved include the inhibition of aminopeptidase activity and the accumulation of Pro-Gly-Pro in serum .
Comparison with Similar Compounds
JNJ-40929837 is unique in its selective inhibition of leukotriene A4 hydrolase. Similar compounds include:
SC57461A: Another leukotriene A4 hydrolase inhibitor with different structural properties.
DG-051: A compound that also targets leukotriene A4 hydrolase but with varying efficacy and safety profiles.
These compounds share similar mechanisms of action but differ in their chemical structures, pharmacokinetics, and potential side effects .
Properties
CAS No. |
1191044-42-4 |
|---|---|
Molecular Formula |
C22H24N4O2S |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[(1R,5S)-8-[[4-([1,3]thiazolo[4,5-b]pyridin-2-yloxy)phenyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]acetamide |
InChI |
InChI=1S/C22H24N4O2S/c1-14(27)24-16-11-17-6-7-18(12-16)26(17)13-15-4-8-19(9-5-15)28-22-25-21-20(29-22)3-2-10-23-21/h2-5,8-10,16-18H,6-7,11-13H2,1H3,(H,24,27)/t16?,17-,18+ |
InChI Key |
QZOOKXDESAXLGB-AYHJJNSGSA-N |
Isomeric SMILES |
CC(=O)NC1C[C@H]2CC[C@@H](C1)N2CC3=CC=C(C=C3)OC4=NC5=C(S4)C=CC=N5 |
Canonical SMILES |
CC(=O)NC1CC2CCC(C1)N2CC3=CC=C(C=C3)OC4=NC5=C(S4)C=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


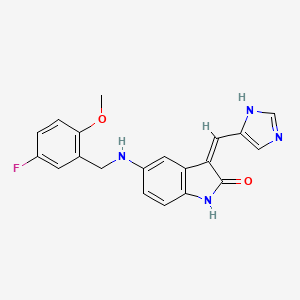
![2-(3,3,4,4,5,5,5-heptadeuteriopentyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12383304.png)
